molecular formula C15H19BN2O2 B13929133 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine

Cat. No.: B13929133
M. Wt: 270.14 g/mol
InChI Key: TUGWZMKWVHZAIU-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine is an organic compound that features a boron-containing dioxaborolane ring attached to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine typically involves the borylation of isoquinoline derivatives. One common method includes the use of a palladium-catalyzed cross-coupling reaction between isoquinoline and bis(pinacolato)diboron under inert conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine can undergo various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids.

    Reduction: The isoquinoline moiety can be reduced under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols can react with the boron center under mild conditions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Various boronate esters and amine derivatives.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine involves its ability to form stable complexes with various substrates. The boron center can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with biomolecules, potentially inhibiting or modifying their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine is unique due to the presence of both an isoquinoline moiety and a boron-containing dioxaborolane ring. This combination imparts distinct reactivity and potential for diverse applications in synthesis and materials science.

Properties

Molecular Formula

C15H19BN2O2

Molecular Weight

270.14 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)11-5-6-12-10(9-11)7-8-18-13(12)17/h5-9H,1-4H3,(H2,17,18)

InChI Key

TUGWZMKWVHZAIU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NC=C3)N

Origin of Product

United States

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